Methyl pivaloylacetate

Catalog No.
S794469
CAS No.
55107-14-7
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
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Methyl pivaloylacetate

CAS Number

55107-14-7

Product Name

Methyl pivaloylacetate

IUPAC Name

methyl 4,4-dimethyl-3-oxopentanoate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-8(2,3)6(9)5-7(10)11-4/h5H2,1-4H3

InChI Key

XTXCFTMJPRXBBC-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CC(=O)OC

Canonical SMILES

CC(C)(C)C(=O)CC(=O)OC

Methyl pivaloylacetate is an organic compound with the molecular formula C₈H₁₄O₃. It is classified as an ester, specifically an acetate, derived from pivalic acid and methanol. The compound features a branched structure, characterized by a pivaloyl group (derived from pivalic acid) attached to a methyl acetate moiety. This unique structure contributes to its distinct chemical properties and reactivity.

Methyl pivaloylacetate is recognized for its role as a versatile intermediate in organic synthesis, particularly in the preparation of various chemical compounds used in pharmaceuticals, agrochemicals, and other industrial applications. Its physical properties include a boiling point of approximately 174 °C and a density of 0.94 g/cm³, making it a liquid at room temperature.

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Working in a well-ventilated fume hood to avoid inhalation.
  • Handling the compound in accordance with laboratory safety protocols for flammable liquids if applicable.

Synthesis and Characterization:

Methyl pivaloylacetate, also known as methyl 4,4-dimethyl-3-oxopentanoate, is a chemical compound with the formula C8H14O3. It is a colorless liquid at room temperature []. The synthesis of methyl pivaloylacetate has been reported in several scientific publications, with various methods described [, ]. Characterization of the synthesized compound is typically done using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].

Potential Applications:

Research into the potential applications of methyl pivaloylacetate is ongoing. Some explored areas include:

  • Organic synthesis

    Methyl pivaloylacetate can be used as a starting material for the synthesis of various other organic compounds, including β-keto esters, β-hydroxy esters, and heterocyclic compounds [, ].

  • Biochemistry

    Studies suggest methyl pivaloylacetate may have potential applications in the field of biochemistry, such as in enzyme inhibition studies and the development of new drugs [].

, primarily due to its ester functional group. Some notable reactions include:

  • Acylation Reactions: Methyl pivaloylacetate can undergo acylation reactions when treated with nucleophiles or organometallic reagents. For instance, it has been used effectively in tandem homologation-acylation strategies involving diethylzinc and diiodomethane, leading to various acylated products .
  • Carbonylation: The compound can also be subjected to carbonylation processes, which are valuable for synthesizing complex esters and other derivatives. This method has been explored as a greener alternative for producing pivaloylacetate esters .
  • Rearrangements: Under certain conditions, methyl pivaloylacetate may undergo rearrangements that lead to the formation of regioisomers or other structural variants .

Methyl pivaloylacetate can be synthesized through several methods:

  • Esterification: The most common method involves the esterification of pivalic acid with methanol in the presence of an acid catalyst. This reaction typically requires heating to promote the formation of the ester bond.
  • Carbonylation: As mentioned earlier, carbonylation processes can be employed to generate methyl pivaloylacetate from suitable precursors under controlled conditions .
  • Tandem Reactions: Recent studies have shown that methyl pivaloylacetate can be effectively utilized in tandem reactions involving homologation and acylation, which optimize product yields while minimizing byproducts .

Methyl pivaloylacetate finds applications in various fields:

  • Chemical Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Photographic Processes: The compound is utilized in generating intermediates for photographic and xerographic reproduction processes due to its reactivity and stability .
  • Flavoring and Fragrance Industry: As an ester, it may also be used in flavoring and fragrance formulations.

Interaction studies involving methyl pivaloylacetate primarily focus on its reactivity with different nucleophiles and electrophiles during synthetic processes. Understanding these interactions helps optimize reaction conditions for better yields and selectivity in product formation.

Furthermore, studies on its toxicity indicate that while it may cause irritation upon exposure, no significant hazardous reactions are noted under normal processing conditions .

Methyl pivaloylacetate shares similarities with several other esters and ketones, particularly those derived from branched carboxylic acids. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Methyl acetateC₃H₈O₂Simple ester used widely as a solvent
Ethyl pivaloylacetateC₉H₁₈O₃Similar structure but with an ethyl group instead
Methyl 4,4-dimethyl-3-oxopentanoateC₈H₁₄O₃Contains additional ketone functionality

Uniqueness of Methyl Pivaloylacetate

Methyl pivaloylacetate is unique due to its branched structure which influences its reactivity profile compared to linear esters like methyl acetate. Its ability to participate in complex synthetic pathways makes it particularly valuable in organic chemistry applications.

Molecular Structure and Formula

Methyl pivaloylacetate, systematically named methyl 4,4-dimethyl-3-oxopentanoate, possesses the molecular formula C₈H₁₄O₃ with a molecular weight of 158.20 grams per mole [1] [2] [3]. The compound is characterized by its beta-dicarbonyl structure, featuring two carbonyl groups separated by a single methylene carbon atom [1] [4]. The International Union of Pure and Applied Chemistry name for this compound is methyl 4,4-dimethyl-3-oxopentanoate, reflecting its structure as a methyl ester of 4,4-dimethyl-3-oxopentanoic acid [1] [3] [4].

The structural framework consists of a pivaloyl group (tert-butylcarbonyl) connected to an acetate moiety through the central methylene bridge [1] [5]. The Chemical Abstracts Service registry number for methyl pivaloylacetate is 55107-14-7, and its Simplified Molecular Input Line Entry System representation is CC(C)(C)C(=O)CC(=O)OC [1] [3] [4].

PropertyValueReference
Molecular FormulaC₈H₁₄O₃ [1] [2] [3]
Molecular Weight158.20 g/mol [1] [3] [4]
Chemical Abstracts Service Number55107-14-7 [1] [2] [3]
InChI KeyXTXCFTMJPRXBBC-UHFFFAOYSA-N [1] [3] [4]
Simplified Molecular Input Line Entry SystemCC(C)(C)C(=O)CC(=O)OC [1] [3] [4]

Physical Properties

Physical State and Appearance

Methyl pivaloylacetate exists as a liquid at standard temperature and pressure conditions [2] [3] [5]. The compound exhibits a clear, colorless appearance with no distinctive visual characteristics that would distinguish it from other similar organic esters [2] [3] [5]. Multiple commercial sources consistently report the substance as maintaining its liquid state at room temperature, indicating a melting point well below ambient conditions [3] [5] [6].

Boiling and Melting Points

The boiling point of methyl pivaloylacetate has been reported with some variation depending on the pressure conditions under which measurements were conducted [2] [5] [6]. Under reduced pressure of 13 millimeters of mercury, the compound boils at 67-70 degrees Celsius [2] [7]. At 17 millimeters of mercury pressure, the boiling point is recorded as 84 degrees Celsius [5] [6]. When extrapolated to standard atmospheric pressure of 760 millimeters of mercury, computational estimates suggest a boiling point of approximately 184 degrees Celsius [8].

The melting point data for methyl pivaloylacetate appears to be limited in the available literature, with most sources indicating that the compound remains liquid at standard ambient temperatures [8]. This suggests that the melting point lies significantly below room temperature, consistent with the observed liquid state of the pure compound [2] [3] [5].

Pressure (mmHg)Boiling Point (°C)Reference
1367-70 [2] [7]
1784 [5] [6]
760 (estimated)184 [8]

Density and Refractive Index

The density of methyl pivaloylacetate has been consistently measured at 0.99 grams per milliliter at 25 degrees Celsius across multiple independent sources [2] [5] [7]. This density value places the compound slightly less dense than water, which is typical for organic esters of similar molecular weight [2] [7]. Some sources report slight variations, with density measurements ranging from 0.98 to 1.0 grams per cubic centimeter, likely reflecting differences in measurement conditions and sample purity [4] [8].

The refractive index of methyl pivaloylacetate exhibits some variation in reported values [5] [6] [7]. The most commonly cited refractive index value is 1.43, measured at standard conditions [5] [6]. However, additional measurements have reported values of 1.487 at 20 degrees Celsius relative to the sodium D-line [7]. A third measurement suggests a range of 1.40-1.43, indicating potential temperature or wavelength dependencies in the refractive index determination [6].

PropertyValueTemperature/ConditionsReference
Density0.99 g/mL25°C [2] [5] [7]
Refractive Index1.43Standard conditions [5] [6]
Refractive Index1.48720°C, nD [7]
Refractive Index1.40-1.43Range [6]

Solubility Characteristics

Methyl pivaloylacetate demonstrates typical solubility behavior for organic esters, exhibiting limited solubility in polar protic solvents while showing good solubility in organic solvents [9] [10]. The compound is reported to be insoluble in water, which is consistent with its predominantly hydrophobic character arising from the tert-butyl and methyl ester functional groups [10]. This hydrophobic nature is further supported by the compound's relatively low polarity compared to more water-soluble organic molecules [9].

In contrast to its poor water solubility, methyl pivaloylacetate shows good solubility in common organic solvents including alcohols and ethers [10]. This solubility pattern makes the compound suitable for organic synthesis applications where aqueous workup procedures can be employed to separate the product from water-soluble byproducts [10]. The compound's solubility characteristics are particularly relevant for its use in organic reactions where controlled solvent environments are required [9].

Vapor Pressure Profile

The vapor pressure of methyl pivaloylacetate has been measured at 0.4 millimeters of mercury at 20 degrees Celsius [2] [7]. This relatively low vapor pressure indicates that the compound has limited volatility at room temperature, which is consistent with its liquid state and moderate molecular weight [2] [7]. The low vapor pressure value suggests that methyl pivaloylacetate would not readily evaporate under standard laboratory conditions, making it suitable for applications requiring stable liquid reagents [7].

The vapor pressure data provides important information for understanding the compound's behavior during distillation and purification procedures [2]. The measured vapor pressure at 20 degrees Celsius, combined with the boiling point data at reduced pressures, allows for estimation of vapor pressure at different temperatures using standard thermodynamic relationships [7].

Electronic Structure and Bonding

Methyl pivaloylacetate contains several important electronic structural features that influence its chemical behavior [11] [12]. The molecule possesses two carbonyl groups that participate in conjugation through the intervening methylene carbon, creating a beta-dicarbonyl system [12] [13]. This electronic arrangement results in delocalization of electron density across the carbonyl-methylene-carbonyl framework, which significantly affects the compound's reactivity patterns [12] [13].

The carbonyl groups in methyl pivaloylacetate adopt sp2 hybridization at the carbon centers, with the oxygen atoms contributing both sigma and pi bonding interactions [14]. The pi system of each carbonyl group consists of overlap between carbon and oxygen p orbitals, creating bonding and antibonding molecular orbitals [14]. The highest occupied molecular orbital typically resides on the oxygen lone pairs, while the lowest unoccupied molecular orbital corresponds to the pi-antibonding orbital of the carbonyl groups [14].

The beta-dicarbonyl structure enables resonance stabilization through delocalization of negative charge when the compound undergoes enolization [12] [13]. This electronic delocalization extends across the entire three-carbon fragment between the carbonyl groups, creating a stabilized enolate system that is significantly more stable than simple ketone or ester enolates [12] [13]. The extent of this stabilization is reflected in the enhanced acidity of the methylene protons compared to typical carbonyl compounds [12].

Stereochemical Features

Methyl pivaloylacetate does not possess any stereogenic centers in its most stable keto tautomeric form, rendering the compound achiral [11]. The absence of stereochemistry in the ground state structure simplifies synthetic applications, as there are no concerns regarding stereoisomer formation or enantiomeric purity [11]. However, the compound's stereochemical considerations become more complex when examining its tautomeric equilibria and potential reaction pathways [11].

During enolization processes, the planar geometry of the enol form eliminates any potential for chirality at the previously sp3-hybridized methylene carbon [12]. If methyl pivaloylacetate were to undergo alkylation reactions at the methylene position, the introduction of substituents could create stereogenic centers [12]. In such cases, the approach of electrophiles to the enolate would not be stereoselective without additional chiral directing influences [11].

The tert-butyl group in methyl pivaloylacetate provides significant steric bulk that can influence the approach of reagents to reactive sites within the molecule [11]. This steric hindrance primarily affects reactions at positions adjacent to the pivaloyl carbonyl, potentially directing regioselectivity in certain transformation reactions [11]. The methyl ester terminus is relatively unhindered and generally accessible to nucleophilic attack [11].

Acid-Base Characteristics

pKa Values

The acidity of methyl pivaloylacetate is significantly enhanced compared to simple ketones or esters due to its beta-dicarbonyl structure [2] [12]. The predicted pKa value for the methylene protons is approximately 10.78, which represents a dramatic increase in acidity compared to typical ketone alpha-protons that exhibit pKa values around 19-20 [2] [12]. This enhanced acidity results from the stabilization of the conjugate base through resonance delocalization across both carbonyl groups [12].

The pKa value of 10.78 places methyl pivaloylacetate in the range typical for beta-dicarbonyl compounds, which generally exhibit pKa values between 9 and 13 [12]. This acidity level makes the compound readily deprotonatable under mild basic conditions, facilitating its use in various synthetic transformations that require enolate formation [12]. The relatively low pKa compared to simple carbonyl compounds reflects the additional stabilization provided by the second carbonyl group [12].

Experimental determination of pKa values for beta-dicarbonyl compounds often involves nuclear magnetic resonance spectroscopy or potentiometric titration methods [15] [12]. The specific value for methyl pivaloylacetate represents a computational prediction, as experimental pKa determination for this particular compound does not appear to be extensively documented in the available literature [2].

1H NMR Analysis

Proton Nuclear Magnetic Resonance spectroscopy reveals distinctive chemical shifts that are characteristic of the β-keto ester structure of methyl pivaloylacetate. The compound exhibits several key resonances in CDCl3 solvent [1].

The methyl ester protons appear as a singlet at 3.70 ppm, integrating for three protons [1]. This chemical shift is typical for methyl groups attached to electron-withdrawing ester functionalities. The tert-butyl group generates a prominent singlet at 1.24 ppm, integrating for nine protons [1]. This characteristic chemical shift and integration pattern unambiguously confirms the presence of the bulky tert-butyl substituent.

The α-methylene protons adjacent to the keto functionality display complex coupling patterns. The α-methine proton appears as a broad resonance at 2.66 ppm [1]. This broadening results from dynamic exchange processes involving the zinc organometallic intermediate formation, which occurs on the NMR timescale at room temperature. The β-methylene protons exhibit a broad multipicity spanning from 2.80 to 4.00 ppm, integrating for two protons [1].

Variable temperature NMR studies reveal that the broadness of these resonances results from dynamic processes involving intermolecular or intramolecular intermediate exchange [1]. At lower temperatures (-15°C), the broad methylene resonance resolves into two distinct signals at 3.71 ppm and 2.97 ppm, while the methine resonance separates into two peaks at 2.71 ppm and 2.58 ppm with an approximate 4:1 integral ratio [1].

13C NMR Characterization

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbonyl functionalities and carbon framework of methyl pivaloylacetate. The compound displays characteristic chemical shifts for both the ketone and ester carbonyls [1].

In the uncomplexed form, the ketone carbonyl carbon resonates at 214.3 ppm, while the ester carbonyl appears at 173.7 ppm [1]. However, in zinc organometallic intermediates, both carbonyl carbons experience significant downfield shifts. The ketone carbonyl moves to 230.0 ppm, and the ester carbonyl shifts to 184.9 ppm [1]. These substantial downfield shifts provide strong evidence for zinc cation complexation to the carbonyl oxygens.

The quaternary carbon of the tert-butyl group and the methyl carbons of this group appear in the aliphatic region, with the methyl carbons typically resonating around 26-28 ppm. The α-methylene carbon adjacent to the ester appears around 49-51 ppm, while the β-methylene carbon shows resonances consistent with its proximity to the ketone functionality.

Infrared Spectroscopy

Infrared spectroscopy provides crucial information about the vibrational modes of methyl pivaloylacetate, particularly the carbonyl stretching frequencies that are diagnostic of the β-keto ester functionality [2].

The compound exhibits characteristic strong carbonyl stretching absorptions in the 1700-1750 cm⁻¹ region [2]. The presence of two distinct carbonyl groups (ketone and ester) results in two separate C=O stretching bands. The ketone carbonyl typically appears at a lower frequency (around 1715 cm⁻¹) compared to the ester carbonyl (around 1735-1740 cm⁻¹) [3] [4]. This frequency difference reflects the different electronic environments and conjugation effects in the two carbonyl systems.

The methyl and tert-butyl groups contribute characteristic C-H stretching absorptions in the 2900-3000 cm⁻¹ region [2]. These appear as medium to strong intensity bands corresponding to symmetric and asymmetric stretching modes of the methyl groups. The tert-butyl group produces multiple overlapping bands in this region due to its nine equivalent methyl protons.

The ester functionality displays additional characteristic absorptions including the C-O-C stretching mode, which appears as a medium intensity band in the 1200-1300 cm⁻¹ region [2]. This band arises from the asymmetric C-C-O stretching vibration involving the ester linkage.

Mass Spectrometry

Mass spectrometry of methyl pivaloylacetate reveals a characteristic fragmentation pattern that provides structural information about the β-keto ester framework [2].

The molecular ion peak appears at m/z 158, corresponding to the molecular weight of the compound [2]. However, this peak typically shows relatively low intensity due to the facile fragmentation of the molecule under electron impact conditions.

The base peak occurs at m/z 57, which corresponds to the tert-butyl cation (C4H9+) [2]. This fragmentation represents the loss of the tert-butyl group from the ketone portion of the molecule and is highly favorable due to the stability of the tertiary carbocation. The intensity of this peak (100%) reflects the ease of this fragmentation pathway.

Additional significant fragment ions include m/z 101 (27.2% intensity), which arises from the loss of the tert-butyl group (57 mass units) from the molecular ion [2]. Other notable fragments appear at m/z 85 (8.1%), m/z 69 (16.2%), m/z 41 (38.4%), and m/z 29 (24.7%) [2]. The m/z 41 fragment likely corresponds to C3H5+ or C2H5O+, while m/z 29 may represent CHO+ or C2H5+.

The fragmentation pattern is consistent with typical β-keto ester behavior, where the molecule readily fragments at the bonds adjacent to the carbonyl groups, producing stable cationic species.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, offering insights into molecular vibrations through inelastic light scattering [5].

While specific Raman data for methyl pivaloylacetate is limited in the literature, the compound would be expected to exhibit characteristic Raman bands corresponding to its major functional groups. The carbonyl stretching vibrations would appear in the 1700-1750 cm⁻¹ region, similar to the infrared spectrum but with potentially different relative intensities due to the different selection rules governing Raman scattering.

The symmetric stretching modes of the methyl groups would produce strong Raman bands in the 2900-3000 cm⁻¹ region. The tert-butyl group would contribute multiple overlapping bands from its methyl substituents. Skeletal vibrations involving C-C stretching and deformation modes would appear in the 800-1600 cm⁻¹ region.

The C=O stretching modes, which are typically strong in infrared spectroscopy, may show different intensities in Raman spectroscopy depending on the polarizability changes associated with these vibrations.

UV-Visible Spectroscopy

UV-visible spectroscopy of methyl pivaloylacetate provides information about electronic transitions, particularly those involving the carbonyl chromophores [6].

The compound exhibits characteristic absorption in the 200-300 nm region, arising from n→π* and π→π* transitions of the carbonyl groups [6]. The ketone carbonyl typically shows an n→π* transition around 280-290 nm, which is relatively weak due to the forbidden nature of this transition. The ester carbonyl contributes similar electronic transitions, though these may be shifted due to the different electronic environment.

The β-keto ester system may exhibit additional absorption features due to extended conjugation between the two carbonyl groups through the intervening methylene unit. This conjugation can result in bathochromic shifts (red shifts) of the absorption maxima compared to isolated carbonyl compounds.

The UV-visible spectrum is particularly useful for studying keto-enol tautomerism in β-dicarbonyl compounds. The enol form, if present, would exhibit different electronic transitions due to the presence of the C=C double bond and the hydroxyl group, potentially resulting in additional absorption bands or shifts in existing bands.

The absorption coefficients and exact wavelengths of these transitions depend on the solvent system used, as polar solvents can stabilize the excited states differently than nonpolar solvents, leading to solvatochromic effects.

XLogP3

1.4

UNII

99CQ34TA4Y

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

55107-14-7

Wikipedia

Methyl pivaloylacetate

General Manufacturing Information

Pentanoic acid, 4,4-dimethyl-3-oxo-, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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